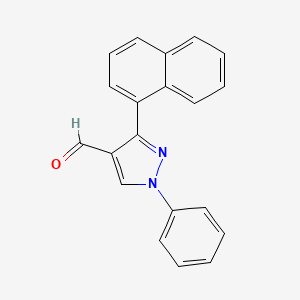

3-Naphthalen-1-yl-1-phenylpyrazole-4-carbaldehyde

Description

3-Naphthalen-1-yl-1-phenylpyrazole-4-carbaldehyde is a pyrazole-based heterocyclic compound featuring a naphthalene substituent at the 3-position, a phenyl group at the 1-position, and a carbaldehyde moiety at the 4-position of the pyrazole ring. Its molecular formula is C₂₀H₁₄N₂O, with a molecular weight of 298.34 g/mol. The compound is synthesized via the Vilsmeier-Haack reaction, where a formyl group is introduced using dimethylformamide (DMF) and phosphoryl chloride (POCl₃) under controlled conditions .

Properties

IUPAC Name |

3-naphthalen-1-yl-1-phenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O/c23-14-16-13-22(17-9-2-1-3-10-17)21-20(16)19-12-6-8-15-7-4-5-11-18(15)19/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGTHJXBWYNKQAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CC4=CC=CC=C43)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Naphthalen-1-yl-1-phenylpyrazole-4-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of α, β-unsaturated ketones with hydrazine derivatives, followed by oxidative aromatization to form the pyrazole ring . This process can be carried out under microwave irradiation or conventional heating. Industrial production methods may involve the use of eco-friendly methodologies, heterogeneous catalytic systems, and ligand-free systems to optimize yield and reduce environmental impact .

Chemical Reactions Analysis

3-Naphthalen-1-yl-1-phenylpyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Naphthalen-1-yl-1-phenylpyrazole-4-carbaldehyde has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-Naphthalen-1-yl-1-phenylpyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. Molecular docking studies have shown that similar compounds can bind to human estrogen alpha receptor (ERα), suggesting potential hormonal activity .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The carbaldehyde group at the 4-position of the pyrazole ring is a common feature among analogues, but substituents at the 1- and 3-positions significantly influence physicochemical and biological properties. Key comparisons include:

Key Observations :

Catalytic Advances :

- Fe₂O₃@SiO₂/In₂O₃ nanoparticles have been used to enhance yields in analogous pyrazole syntheses (e.g., 92% yield for 3a-c derivatives) .

Biological Activity

3-Naphthalen-1-yl-1-phenylpyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and research findings.

Synthesis of this compound

The compound can be synthesized through various methods, often involving multi-step organic reactions. A common approach includes the use of palladium-catalyzed cross-coupling reactions. The synthesis typically yields good to excellent results, with reported yields ranging from 70% to 90% depending on the specific reaction conditions used .

Antimicrobial Properties

Research indicates that pyrazole derivatives, including this compound, exhibit notable antimicrobial activity. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, compounds in the pyrazole class demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics such as ampicillin and cefuroxime .

| Bacterial Strain | MIC (µg/mL) | Standard Drug |

|---|---|---|

| Staphylococcus aureus | 32 | Ampicillin |

| Escherichia coli | 16 | Cefuroxime |

| Bacillus subtilis | 64 | Linezolid |

Anticancer Activity

This compound has also been studied for its anticancer properties. Various derivatives have shown promising results in inhibiting cancer cell proliferation in vitro. For example, certain pyrazole derivatives were investigated for their ability to inhibit specific cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating significant cytotoxicity .

The biological activity of this compound is believed to stem from its interaction with various molecular targets within cells. The proposed mechanisms include:

- Inhibition of Enzymatic Activity : Pyrazoles may act as inhibitors for enzymes involved in cancer cell proliferation and inflammation.

- Receptor Modulation : These compounds can bind to specific receptors, altering signaling pathways that lead to apoptosis in cancer cells or modulation of immune responses in microbial infections.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyrazole derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited MIC values significantly lower than those of conventional antibiotics, suggesting potential as new antimicrobial agents .

Case Study 2: Anticancer Properties

In another investigation, a series of pyrazole derivatives were tested against human cancer cell lines. The study highlighted a derivative closely related to this compound that demonstrated an IC50 value of 15 µM against MCF-7 cells, indicating a strong potential for further development as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.